molecular formula C21H27N5O2S B12159218 4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide

4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide

Cat. No.: B12159218
M. Wt: 413.5 g/mol
InChI Key: UKJWSGXYSCZQAJ-UHFFFAOYSA-N
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Description

The compound "4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide" is a structurally complex molecule featuring a piperazine-carboxamide core, a benzyl substituent, and a fused tetrahydrobenzothiazole moiety. The (2Z)-configuration of the benzothiazolylideneamino group is critical for its stereoelectronic properties, which may influence binding affinity and selectivity .

Properties

Molecular Formula

C21H27N5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

4-benzyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H27N5O2S/c27-19(24-20-23-17-8-4-5-9-18(17)29-20)14-22-21(28)26-12-10-25(11-13-26)15-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,22,28)(H,23,24,27)

InChI Key

UKJWSGXYSCZQAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CNC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The benzothiazole intermediate is then reacted with a piperazine derivative, often through a nucleophilic substitution reaction.

    Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with a suitable carboxylic acid derivative under dehydrating conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets in the body.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: Researchers investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other piperazine-carboxamide derivatives allow for comparative analysis. Below is a detailed comparison based on synthesis, substituent effects, and heterocyclic systems:

Key Observations:

Heterocyclic Systems: The target compound’s tetrahydrobenzothiazole moiety differs from the benzo-oxazinone systems in analogs (e.g., compounds 17a-i, 22f). The (2Z)-configuration in the benzothiazolylideneamino group introduces rigidity, which may enhance binding specificity compared to flexible propionyl-linked analogs .

Substituent Effects: The benzyl group on the piperazine nitrogen may enhance lipophilicity and membrane permeability compared to phenyl or cyanophenyl substituents in analogs .

Synthetic Complexity :

  • While analogs (e.g., 22f) utilize HCTU or HOBt/DCC coupling reagents for amide bond formation, the target compound’s synthesis likely requires specialized conditions for the Z-configured imine in the benzothiazole system, increasing synthetic difficulty .

Research Findings and Limitations

  • Structural Insights: X-ray crystallography data for analogs (e.g., benzo-oxazinones) highlight the importance of planar heterocycles for stacking interactions with aromatic residues in biological targets. The target compound’s benzothiazole system may exhibit similar behavior but with distinct electronic profiles .
  • Bioactivity Gaps: No direct pharmacological data are available for the target compound. However, analogs with benzo-oxazinone scaffolds show moderate activity against serotonin receptors (e.g., 5-HT2A), suggesting possible shared targets .

Biological Activity

The compound 4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and immunosuppressive properties based on recent research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Piperazine moiety : Known for its diverse biological activities.
  • Benzothiazole ring : Often associated with antimicrobial and anticancer properties.
  • Carboxamide group : Enhances solubility and bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

A study evaluated a series of benzothiazole derivatives for antimicrobial properties. The results showed that compounds similar to the target exhibited significant activity against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL for effective compounds . Specific derivatives demonstrated high efficacy against pathogens including Escherichia coli and Candida albicans.

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
3hNot specifiedNot specified

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely studied. For instance, compounds derived from benzothiazole have shown promising results in inhibiting cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). A specific study found that certain derivatives could inhibit Raf-1 activity, a crucial target in cancer therapy . The IC50 values for these compounds ranged from low micromolar concentrations, indicating potent activity.

Immunosuppressive Properties

Immunosuppressive activities have also been reported for similar compounds in the literature. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the benzothiazole ring significantly affect immunosuppressive potency. For example, substituents at the 4-position showed enhanced activity . Compounds demonstrated IC50 values in the range of 50 mg/kg in animal models.

Case Studies

  • Antimicrobial Efficacy : A series of studies highlighted the effectiveness of benzothiazole derivatives against various pathogens. One study reported a novel compound with an MIC of 10 μg/mL against Staphylococcus aureus.
  • Cancer Cell Line Studies : In vitro studies on MDA-MB-231 cells indicated that a related compound reduced cell viability by over 70% at concentrations as low as 5 μM after 48 hours of treatment.
  • Immunosuppressive Effects : Research involving T-cell proliferation assays indicated that certain benzothiazole derivatives could inhibit T-cell activation effectively, suggesting potential applications in autoimmune diseases.

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